(3-Hydroxypyrrolidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(3-Hydroxypyrrolidin-1-yl)(thiophen-2-yl)methanone is a compound that features a pyrrolidine ring substituted with a hydroxyl group and a thiophene ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxypyrrolidin-1-yl)(thiophen-2-yl)methanone can be achieved through several synthetic routes. One common method involves the condensation of a thiophene derivative with a pyrrolidine derivative under specific reaction conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be utilized to synthesize thiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions may vary depending on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: (3-Hydroxypyrrolidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The thiophene ring is known for its reactivity in electrophilic substitution reactions, while the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired transformation, with typical conditions including specific temperatures, solvents, and catalysts.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(3-Hydroxypyrrolidin-1-yl)(thiophen-2-yl)methanone has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as a pharmacologically active compound with various biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties . In materials science, thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of (3-Hydroxypyrrolidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with voltage-gated sodium channels, which can modulate neuronal activity and exhibit anesthetic properties . The hydroxyl group on the pyrrolidine ring may also contribute to the compound’s biological activity by forming hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (3-Hydroxypyrrolidin-1-yl)(thiophen-2-yl)methanone include other thiophene derivatives and pyrrolidine-containing compounds. Examples include (S)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone and ®-3-Hydroxy-pyrrolidin-1-yl-(3-methyl-thiophen-2-yl)-methanone .
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3-hydroxypyrrolidin-1-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-7-3-4-10(6-7)9(12)8-2-1-5-13-8/h1-2,5,7,11H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKIRRREXNBQOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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